molecular formula C11H9NO2 B8013746 1-Methoxyisoquinoline-6-carbaldehyde

1-Methoxyisoquinoline-6-carbaldehyde

Cat. No.: B8013746
M. Wt: 187.19 g/mol
InChI Key: JVRXYRAYSWREGV-UHFFFAOYSA-N
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Description

1-Methoxyisoquinoline-6-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy (-OCH₃) group at position 1 and a carbaldehyde (-CHO) group at position 5.

  • Isoquinoline core: A bicyclic structure with a benzene ring fused to a pyridine ring, enabling π-π stacking interactions and electronic delocalization.
  • Substituent effects: The electron-donating methoxy group at position 1 may enhance solubility in polar solvents, while the aldehyde at position 6 introduces electrophilic reactivity for further derivatization (e.g., condensation reactions) .

Properties

IUPAC Name

1-methoxyisoquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-10-3-2-8(7-13)6-9(10)4-5-12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRXYRAYSWREGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the nitration of benzaldehyde, followed by reduction, diazotization, hydrolysis, and methylation to obtain 3-methoxybenzaldehyde. This intermediate is then subjected to condensation with nitromethane and reduction using aluminum hydride to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: 1-Methoxyisoquinoline-6-carboxylic acid.

    Reduction: 1-Methoxyisoquinoline-6-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxyisoquinoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxyisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Functional Group and Substituent Positioning

Key structural analogs and their differentiating features are summarized below:

Compound Substituents Key Properties References
1-Methoxyisoquinoline-6-carbaldehyde 1-OCH₃, 6-CHO Electrophilic aldehyde for synthesis; methoxy enhances polarity. Inferred
1-Chloroisoquinoline-6-carbaldehyde 1-Cl, 6-CHO Electron-withdrawing Cl increases electrophilicity of aldehyde; lower solubility.
1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde 1-O, 6-CHO (non-aromatic) Reduced aromaticity due to ketone; aldehyde reactivity retained.
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 1-CH₃, 2-COOEt, 6,7-OCH₃ Ester group enables hydrolytic stability; dihydro structure reduces ring strain.
6-Methoxy-4-nitroquinoline 1-oxide 6-OCH₃, 4-NO₂, 1-oxide Nitro and N-oxide groups enhance redox activity; methoxy aids solubility.

Electronic and Reactivity Differences

  • Methoxy vs. Chloro at Position 1 :

    • 1-Methoxy : Electron-donating via resonance (+M effect), stabilizing the aromatic system and increasing solubility in polar solvents.
    • 1-Chloro : Electron-withdrawing (-I effect), destabilizing the ring but enhancing electrophilicity at the aldehyde group for nucleophilic attacks .
  • Aldehyde vs. Ester/Carboxamide: The aldehyde group (6-CHO) in this compound is more reactive than esters (e.g., 2-COOEt in compound 6d) or amides, enabling facile Schiff base formation or Grignard additions .
  • Aromatic vs. Dihydroisoquinoline: Fully aromatic analogs (e.g., this compound) exhibit stronger π-π interactions compared to dihydro derivatives (e.g., 6d), which have reduced conjugation and higher flexibility .

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